molecular formula C8H18N2O2 B1198599 1,7-Dioxa-4,10-diazacyclododecane CAS No. 294-92-8

1,7-Dioxa-4,10-diazacyclododecane

Cat. No. B1198599
CAS RN: 294-92-8
M. Wt: 174.24 g/mol
InChI Key: PWJHXHMUGFXPSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,7-Dioxa-4,10-diazacyclododecane and its derivatives have been synthesized through various methods. Notably, novel artificial receptors with pendant aminoethyl or guanidinoethyl side arms have been synthesized, displaying significant DNA-binding, cleavage, and cytotoxic activities (Xin Sheng et al., 2007). Another approach involved the efficient synthesis of related compounds using bis-imidazoline and 1,2-dibromoethane, highlighting a streamlined process for creating these cyclic compounds with potential medicinal applications (Phillip S. Athey & G. Kiefer, 2002).

Molecular Structure Analysis

The molecular and crystal structure of 1,7-dioxa-4,10-diazacyclododecane derivatives has been a subject of interest. One study detailed the crystal and molecular structure of its copper(II) dihydrate form, revealing a distorted octahedral environment around the Cu(II) atom, with the macrocyclic ring adopting a significant structural conformation (Z. Urbańczyk-Lipkowska et al., 1988).

Chemical Reactions and Properties

1,7-Dioxa-4,10-diazacyclododecane compounds have demonstrated remarkable chemical reactivity and properties, particularly in binding and cleaving DNA. The synthesized artificial receptors show powerful supercoiled DNA cleavage efficiency, highlighting their potential in biotechnological applications (Xin Sheng et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, contribute to their versatility in various applications. For instance, the crystal structure analysis provides insights into their potential use in designing molecular sensors and drug delivery systems.

Chemical Properties Analysis

The chemical properties, such as reactivity with DNA, metal ion selectivity, and the ability to form complexes with various metals, underline the utility of 1,7-dioxa-4,10-diazacyclododecane derivatives in medicinal chemistry, particularly in the development of new therapeutic agents and imaging contrast agents (Xin Sheng et al., 2007).

Scientific Research Applications

  • Crystal Structure Analysis : The crystal and molecular structure of cis-1,7-dioxa-4,10-diazacyclododecane-4,10-diacetatocopper(II) dihydrate was studied, revealing a distorted octahedral environment around the Cu(II) atom, and the 12-membered ring exhibiting noncrystallographic mm2 symmetry. This research provides insights into the structural aspects of metal coordination in such compounds (Urbańczyk-Lipkowska et al., 1988).

  • DNA-Binding and Cytotoxic Activity : A study on novel 1,7-dioxa-4,10-diazacyclododecane artificial receptors indicated their strong DNA-binding affinity and supercoiled DNA cleavage efficiency. The cytotoxic activities of these compounds towards murine melanoma B16 cells and human leukemia HL-60 cells were also examined, showing significant potential in cancer therapy (Sheng et al., 2007).

  • Synthesis and Structural Characterization of Coordination Polymers : Research on coordination polymers with 1,7-dioxa-4,10-diazacyclododecane demonstrated the synthesis of novel compounds with interesting structural and magnetic properties. These findings have implications for materials science and coordination chemistry (Ingram et al., 2013).

  • Extraction Studies of Complexes : A study focused on the synthesis and extraction properties of a new vic-dioxime ligand containing bis(diazadioxa-12-crown ether) moieties. This work contributes to the understanding of the coordination chemistry of such macrocyclic compounds (Bilgin et al., 2006).

  • Calcium Binding Selectivity : Investigation into the complexation of alkali and alkaline-earth cations with N-substituted amide derivatives of 1,7-dioxa-4,10-diazacyclododecane showed high stability and selectivity for calcium ions, relevant to biochemical and medicinal applications (Parker et al., 1993).

  • Conformational Analysis for Ligand Complexation : A study employing quantum chemical methods analyzed the conformations of 1,7-dioxa-4,10-diazacyclododecane and its Li(I) complexes. This research provides valuable information for understanding the macrocyclic effect in ligand complexation (Hannongbua, 1992).

Safety And Hazards

According to the European Chemicals Agency (ECHA), 1,7-Dioxa-4,10-diazacyclododecane causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,7-dioxa-4,10-diazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJHXHMUGFXPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183622
Record name 4,10-Dioxa-1,7-diazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dioxa-4,10-diazacyclododecane

CAS RN

294-92-8
Record name 1,7-Dioxa-4,10-diazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,10-Dioxa-1,7-diazacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10-Dioxa-1,7-diazacyclododecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,10-dioxa-1,7-diazacyclododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
X Sheng, XM Lu, YT Chen, GY Lu… - … A European Journal, 2007 - Wiley Online Library
Novel 1,7‐dioxa‐4,10‐diazacyclododecane artificial receptors with two pendant aminoethyl (3) or guanidinoethyl (4) side arms have been synthesized. Spectroscopy, including …
PL Anelli, F Montanari, S Quici, G Ciani… - The Journal of Organic …, 1988 - ACS Publications
Sodium perchlorate complexes 2 of lipophilic macrotricyclic receptors 1 were obtained in high yieldby following a synthetic route in which sodium cation acts as the templating agent in …
Number of citations: 42 pubs.acs.org
MJ Calverley, J Dale - Acta Chem. Scand., Ser. B, 1982 - actachemscand.org
Primary amines condense with l, ll-diiodo-3, 6, 9-trioxaundecane in acetonitrile solution containing dispersed Na2C03 to give JV-substituted derivatives of monoaza-12-crown-4, …
Number of citations: 107 actachemscand.org
X Sheng, DH Wu, ZL Jia, Y Shao… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C28H32N4O6, crystallizes with one half-molecule in the asymmetric unit and the other half generated by an inversion centre. The compound has a crown structure …
Number of citations: 1 scripts.iucr.org
CW Ingram, L Liao, J Bacsa - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The ZnII ion in the title compound, [Zn(C24H28N2O6)]n, is located on a twofold rotation axis and is at the midpoint of a crown-4 moiety of 3,3′-[(1,7-dioxa-4,10-diazacyclododecane-4,…
Number of citations: 3 scripts.iucr.org
L Liao, CW Ingram, J Bacsa, C Parker - … Crystallographica Section E …, 2014 - scripts.iucr.org
The title compound, [Co(C24H28N2O6)]n, crystallizes as infinite chains related to one another by inversion centers, giving a centrosymmetric coordination polymer. The CoII ion, …
Number of citations: 1 scripts.iucr.org
R Delgado, JJRF Da Silva, MCTA Vaz - Polyhedron, 1987 - Elsevier
The cyclic diaza-crown ether complexone cTOPDA (1,4,10-trioxa-7,13-diaza- cyclopentadecane-N,N'-diacetic acid) has been synthesized and characterized by elemental …
Number of citations: 20 www.sciencedirect.com
S Chaves, A Cerva, R Delgado - Polyhedron, 1998 - Elsevier
The protonation constants of L1[7,11-bis(carboxymethyl)-1,4-dioxa-7,11-diazacyclotridecane] and the stability constants of complexes formed by this ligand with the alkaline-earth metal …
Number of citations: 12 www.sciencedirect.com
MTS Amorim, R Delgado, JJRF da Silva - Polyhedron, 1992 - Elsevier
The N,N'-diacetate derivatives of the 12-membered polyoxa-polyaza macrocycles 1-oxa-4,7,10-triazacyclododecane, 1,7-dioxa-4,10-diazacyclododecane and 1,4-dioxa-7,10- …
Number of citations: 26 www.sciencedirect.com
M González-Lorenzo, A De Blas… - … Section C: Crystal …, 2006 - scripts.iucr.org
In the crystal structure of the title compound, [Yb(C36H38N4O4)]ClO4·CH3CN, the ytterbium ion is eight-coordinated and deeply buried in the cavity of the dianionic Schiff base ligand. …
Number of citations: 1 scripts.iucr.org

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